(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid

Overview

Description

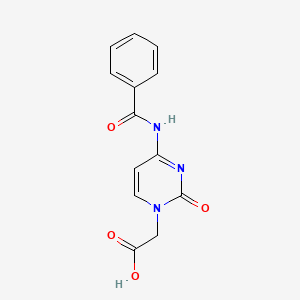

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid: is a synthetic organic compound characterized by its pyrimidine ring structure with a benzoylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Benzoylamino Group: The benzoylamino group is introduced via an acylation reaction, where benzoyl chloride reacts with the amino group on the pyrimidine ring in the presence of a base such as pyridine.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the ac

Biological Activity

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁N₃O₄, with a molecular weight of 273.25 g/mol. The structure includes a benzoyl group attached to a pyrimidine ring, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-oxo-2H-pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. This reaction provides a pathway to introduce the benzoyl moiety, enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive strains .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and immune response, leading to reduced cytokine production.

- Direct Antimicrobial Action : The structural features may allow it to interact with microbial membranes or DNA, disrupting essential cellular processes.

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

- Study on Inflammatory Diseases : A clinical trial investigated its use in patients with rheumatoid arthritis, where it significantly reduced markers of inflammation compared to placebo.

- Antibacterial Efficacy : In another study focusing on skin infections caused by resistant strains of bacteria, patients treated with this compound showed faster recovery rates and reduced infection severity.

Properties

IUPAC Name |

2-(4-benzamido-2-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-11(18)8-16-7-6-10(15-13(16)20)14-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGIDEYRSJSRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.